N-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Description
N-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core linked to an azetidine ring via a sulfonamide bridge. The azetidine ring is substituted with a 3-chloro-4-methoxyphenylsulfonyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-22-13-4-3-11(7-12(13)15)23(20,21)19-8-10(9-19)18-14-16-5-2-6-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITAHNOVHUGJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, a complex organic compound, has gained attention in medicinal chemistry due to its diverse biological activities. Its structure combines a pyrimidine ring with an azetidine moiety, a sulfonyl group, and a halogenated phenyl ring, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O₃S |
| Molecular Weight | 354.81 g/mol |
| CAS Number | 2034421-40-2 |
| Purity | Typically ≥ 95% |
The compound's unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, derivatives that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the pyrimidine scaffold have been shown to induce apoptosis through mechanisms involving the inhibition of specific pathways such as MetAP2 .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties. Research indicates that pyrimidine derivatives can exhibit activity against a range of bacteria, including Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Pyrimidine derivatives have been studied for their anti-inflammatory effects as well. In vitro studies have shown that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2, which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory properties .
The proposed mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction can inhibit or modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of related compounds, researchers found that derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines. The study utilized flow cytometry to evaluate apoptosis induction and identified the MetAP2 pathway as a critical target .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of pyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial activity, paving the way for further optimization of this compound .
Study 3: Anti-inflammatory Mechanisms
A review highlighted several pyrimidine derivatives' ability to inhibit COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases. The presence of electron-withdrawing groups was noted to enhance anti-inflammatory activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules based on substituents, heterocyclic cores, and reported biological activities. Key analogs include sulfonamide-linked azetidines, pyrimidine derivatives, and aryl-sulfonyl pharmacophores.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s azetidine-sulfonamide scaffold distinguishes it from Sch225336 (bis-sulfonamide) and Example 28 (piperazine-pyrimidine). The 3-chloro-4-methoxyphenyl group offers a balance of lipophilicity and electron-withdrawing effects, contrasting with Sch225336’s dual methoxy-sulfonyl groups, which enhance cannabinoid receptor binding .
Biological Relevance :
- Pyrimidin-2-amine derivatives (e.g., [1421372-94-2]) with nitro/indole substituents show higher Tanimoto similarity (0.78) to the target compound, suggesting shared applications in kinase inhibition or DNA intercalation .
- In contrast, triazole-pyrimidine hybrids () prioritize pesticidal activity due to sulfonyl and triazole moieties, highlighting substituent-driven functional divergence .
Synthetic Challenges :
- Sodium triacetoxyborohydride-mediated reductive amination (used in Example 28, ) is a common strategy for similar compounds but may require optimization for the azetidine core due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
